molecular formula C25H27FN4O2 B2923228 N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 1049351-08-7

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2923228
CAS No.: 1049351-08-7
M. Wt: 434.515
InChI Key: GOKOCPXIUBIYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H27FN4O2 and its molecular weight is 434.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Formation of Polycyclic Spirooxindoles : A study conducted by Sun et al. (2017) explored the formation of spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] through a three-component reaction involving isoquinolinium salts, suggesting the potential for creating diverse polycyclic structures.

  • Synthesis of Fluoroalkyl-Substituted Derivatives : Research by Peng and Zhu (2001) highlights reactions of N-benzylisoquinolinium ylides, leading to fluoroalkylated indolizine and pyrrolo[2,1-a]isoquinoline derivatives.

Biological and Pharmacological Studies

  • Assessment in Tumor Proliferation : Dehdashti et al. (2013) conducted a study on the safety and dosimetry of a cellular proliferative marker related to the compound , evaluating its potential in imaging tumor proliferation by PET in patients with malignant neoplasms.

  • MDR Modulating Activity : A study by Ma et al. (2004) focused on the design and synthesis of isoquinoline derivatives, identifying compounds with significant multidrug resistance modulating activity.

Materials and Chemistry Research

  • Photolysis and Pyrolysis Studies : Singh and Prager (1992) investigated the photolysis and pyrolysis of certain isoquinoline derivatives, shedding light on chemical pathways and reactions under specific conditions.

  • Bimetallic Ruthenium Complexes : Research by Swavey and Wang (2015) synthesized a bimetallic Ru(II) complex involving a related compound, studying its binding with DNA and its potential application in photodynamic therapy.

Chemistry of Derivatives

  • Cycloaddition of Azomethine Ylides : A study by Novikov et al. (2005) focused on the synthesis of fluoro-substituted pyrroles and pyrrolo-isoquinolines through the reaction of azomethine ylides, indicating the versatility of these compounds in synthetic chemistry.

  • Metalation-Cyclisation in Chemical Synthesis : The research by Ardeo et al. (2000) describes the cyclisation of N-(o-halobenzyl)pyrroles, highlighting the synthesis of pyrrolo[1,2-b]isoquinolinones, demonstrating the utility in complex organic syntheses.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O2/c1-29-13-4-7-22(29)23(30-14-12-19-5-2-3-6-20(19)17-30)16-28-25(32)24(31)27-15-18-8-10-21(26)11-9-18/h2-11,13,23H,12,14-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKOCPXIUBIYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.